4-(4-Hexylphenyl)-4-oxobutanoic acid
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Overview
Description
4-(4-Hexylphenyl)-4-oxobutanoic acid is an organic compound characterized by a hexyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety with a ketone functional group
Mechanism of Action
Target of Action
Its close relative, 4-hexylresorcinol (4hr), is known to bind to multiple intracellular enzymes and impact their activity .
Mode of Action
4hr, a similar compound, is known to induce stress on the endoplasmic reticulum, leading to changes in protein folding . This change in protein conformation can affect the activity of various enzymes . For instance, tyrosinase, an enzyme responsible for two steps in melanin synthesis, is strongly inhibited by 4HR .
Biochemical Pathways
4hr is known to inhibit the nf-κb signal pathway and tnf-α production . Additionally, 4HR administration increases VEGF, TGF-β1, and calcification associated proteins .
Pharmacokinetics
4hr, a similar compound, is known to be amphiphilic, suggesting it may have good absorption and distribution properties .
Result of Action
4hr has demonstrated notable virucidal effects and pain-relief properties when used in lozenges for sore throat treatment . It also increases angiogenesis and bone formation in wounded areas .
Action Environment
4hr is known to be a chemical chaperone that can bind to multiple intracellular enzymes and impact their activity, suggesting that it may be influenced by the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hexylphenyl)-4-oxobutanoic acid typically involves a multi-step process starting from commercially available precursors. One common method includes the Friedel-Crafts acylation of 4-hexylbenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of alternative catalysts and solvents that are more environmentally friendly is also explored to meet green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hexylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: this compound can be converted to 4-(4-Hexylphenyl)-4-oxobutanedioic acid.
Reduction: The reduction of the ketone group yields 4-(4-Hexylphenyl)-4-hydroxybutanoic acid.
Substitution: Nitration yields 4-(4-Hexyl-2-nitrophenyl)-4-oxobutanoic acid.
Scientific Research Applications
4-(4-Hexylphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural properties.
Comparison with Similar Compounds
Similar Compounds
4-Hexylresorcinol: Known for its antiseptic and anti-inflammatory properties.
Phenylboronic acid: Commonly used in organic synthesis and as a building block for more complex molecules.
Uniqueness
4-(4-Hexylphenyl)-4-oxobutanoic acid is unique due to the presence of both a hexyl group and a ketone functional group, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
4-(4-hexylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-3-4-5-6-13-7-9-14(10-8-13)15(17)11-12-16(18)19/h7-10H,2-6,11-12H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHKOZXEVDESBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384256 |
Source
|
Record name | 4-(4-hexylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64779-08-4 |
Source
|
Record name | 4-(4-hexylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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